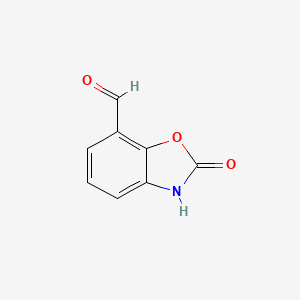
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis of Thiazolyl Urea Derivatives and Their Antimicrobial Activity : The synthesis of thiazolyl urea derivatives has shown promising results in antimicrobial activities against various bacterial strains. These compounds, including those similar to 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea, exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as moderate to good activity against fungal pathogens (Shankar et al., 2017).
Anticancer and Cytotoxicity Evaluation
- Evaluation of Cytotoxicity in Cancer Cell Lines : Research on thiazolyl urea derivatives also includes evaluating their cytotoxicity against cancer cell lines. These compounds have been tested for their inhibitory effects on cervical cancer (HeLa) cell lines, showing significant cytotoxicity at certain concentrations (Shankar et al., 2017).
Enzyme Inhibition Studies
- Cholinesterase Inhibition and Antioxidant Activity : Coumarylthiazole derivatives, which are structurally related to the chemical , have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). They also exhibit antioxidant properties, with notable ABTS cation radical scavenging ability (Kurt et al., 2015).
Development of Novel Pharmaceutical Agents
Synthesis and Investigation of Novel Pharmaceutical Agents : The synthesis of novel functionalized thiazoles and related compounds has been a key area of research. These compounds are synthesized using precursors like hydrazonoyl halides and evaluated for their pharmaceutical potential, particularly in antibacterial and antifungal applications (Abdelhamid et al., 2019).
Discovery of Hypoglycemic Agents : Research into urea-based derivatives has led to the development of compounds with hypoglycemic properties. These are synthesized and evaluated for their potential as therapeutic agents in treating diabetes (Panchal et al., 2017).
Propiedades
IUPAC Name |
1-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-6-5-8-17(10-14)23-21(28)25-22-24-18(13-29-22)12-20(27)26-15(2)11-16-7-3-4-9-19(16)26/h3-10,13,15H,11-12H2,1-2H3,(H2,23,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRSFWBTYGCQSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)
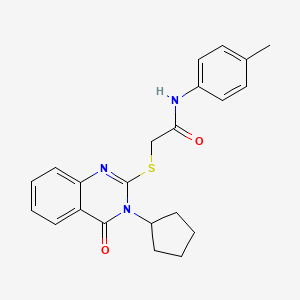
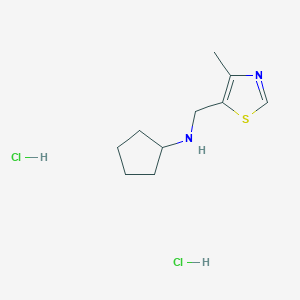
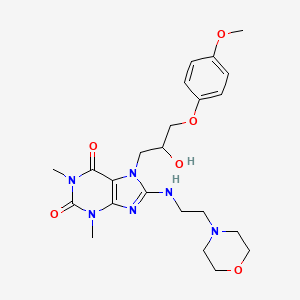
![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)
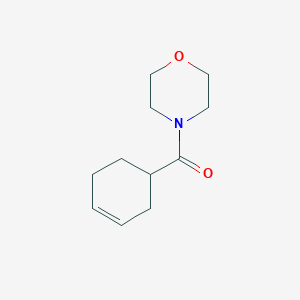

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)
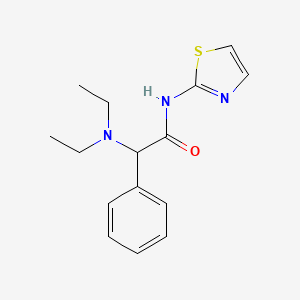
![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)
